An In-depth Technical Guide to the Synthesis and Characterization of Ethyl bis(2,4-dinitrophenyl)acetate
An In-depth Technical Guide to the Synthesis and Characterization of Ethyl bis(2,4-dinitrophenyl)acetate
Introduction
Ethyl bis(2,4-dinitrophenyl)acetate is a versatile chemical compound with significant applications in both organic synthesis and analytical chemistry.[1] Its highly reactive nature, stemming from the presence of two electron-withdrawing 2,4-dinitrophenyl groups, makes it an invaluable tool for a variety of chemical transformations and analytical derivatizations. This guide offers a detailed exploration of its synthesis, a thorough examination of its structural and spectroscopic properties, and an overview of its practical applications in a research setting.
Physicochemical Properties
A summary of the key physicochemical properties of Ethyl bis(2,4-dinitrophenyl)acetate is presented in the table below.
| Property | Value |
| CAS Number | 5833-18-1[1] |
| Molecular Formula | C₁₆H₁₂N₄O₁₀[1] |
| Molecular Weight | 420.29 g/mol [1] |
| Appearance | White to pale yellow powder[1] |
| Melting Point | 154 - 157 °C[1] |
| Purity | ≥ 98% (HPLC)[1] |
| Storage Conditions | 2 - 8 °C[1] |
Synthesis of Ethyl bis(2,4-dinitrophenyl)acetate
The synthesis of Ethyl bis(2,4-dinitrophenyl)acetate can be achieved through the nucleophilic aromatic substitution (SNAr) reaction of a suitable carbanion with 1-fluoro-2,4-dinitrobenzene (FDNB), also known as Sanger's reagent. A plausible and efficient method involves the reaction of diethyl malonate with FDNB in the presence of a base.
Reaction Scheme
Caption: Reaction scheme for the synthesis of Ethyl bis(2,4-dinitrophenyl)acetate.
Experimental Protocol
Materials:
-
Diethyl malonate
-
1-Fluoro-2,4-dinitrobenzene (FDNB)
-
Sodium hydride (NaH) or Triethylamine (Et₃N)
-
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Ethyl acetate
-
Hexane
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of diethyl malonate (1.0 equivalent) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (2.2 equivalents) portion-wise. The use of a strong base like NaH is crucial for the complete deprotonation of the active methylene protons of diethyl malonate, forming the nucleophilic enolate.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes.
-
Slowly add a solution of 1-fluoro-2,4-dinitrobenzene (2.2 equivalents) in anhydrous DMF to the reaction mixture. FDNB is a potent electrophile due to the electron-withdrawing nitro groups, making it susceptible to nucleophilic attack.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford Ethyl bis(2,4-dinitrophenyl)acetate as a pale yellow solid.
Characterization
The identity and purity of the synthesized Ethyl bis(2,4-dinitrophenyl)acetate can be confirmed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum provides characteristic signals for the ethyl group and the aromatic protons of the dinitrophenyl rings.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~1.3 | Triplet | 3H | -OCH₂CH ₃ |
| ~4.3 | Quartet | 2H | -OCH ₂CH₃ |
| ~6.5 | Singlet | 1H | -CH (Ar)₂ |
| ~7.8 - 9.0 | Multiplet | 6H | Aromatic protons |
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the carbons of the ethyl group, the methine carbon, and the aromatic carbons.
| Chemical Shift (δ) ppm | Assignment |
| ~14 | -OCH₂C H₃ |
| ~62 | -OC H₂CH₃ |
| ~65 | -C H(Ar)₂ |
| ~120 - 150 | Aromatic carbons |
| ~165 | C =O |
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Functional Group |
| ~3100 | Aromatic C-H stretch |
| ~2980 | Aliphatic C-H stretch |
| ~1740 | C=O (ester) stretch |
| ~1590, 1340 | N-O (nitro group) asymmetric and symmetric stretch |
| ~1250 | C-O (ester) stretch |
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
Predicted Fragmentation Pattern:
Caption: Predicted mass spectrometry fragmentation pathway.
Applications
Ethyl bis(2,4-dinitrophenyl)acetate is a valuable reagent with diverse applications in scientific research.
Derivatizing Agent in Chromatography
The compound is widely used as a derivatizing agent for primary and secondary amines, including amino acids, to facilitate their detection in High-Performance Liquid Chromatography (HPLC).[2][3] The dinitrophenyl group acts as a strong chromophore, allowing for sensitive UV detection of the derivatized amines.
Protocol for Derivatization of Amino Acids for HPLC Analysis:
-
Prepare a standard solution of the amino acid in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 9.0).
-
Add a solution of Ethyl bis(2,4-dinitrophenyl)acetate in acetonitrile to the amino acid solution.
-
Incubate the mixture at a controlled temperature (e.g., 60 °C) for a specified time (e.g., 1 hour).
-
After cooling to room temperature, the reaction mixture can be directly injected into the HPLC system for analysis.
Intermediate in Organic Synthesis
Its unique structure makes it a useful intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.[1] The dinitrophenyl groups can act as leaving groups in nucleophilic substitution reactions, allowing for the introduction of various functionalities.
Research in Energetic Materials
Due to its high nitrogen and oxygen content, Ethyl bis(2,4-dinitrophenyl)acetate and related compounds are of interest in the field of energetic materials research.[1][4]
Safety and Handling
Dinitrophenyl compounds are generally toxic and should be handled with appropriate safety precautions.[5] It is essential to work in a well-ventilated fume hood and wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
Ethyl bis(2,4-dinitrophenyl)acetate is a highly functionalized molecule with significant utility in both synthetic and analytical chemistry. This guide provides a foundational understanding of its synthesis, characterization, and key applications, empowering researchers to effectively utilize this versatile compound in their scientific endeavors.
References
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CP Lab Safety. Ethyl Bis(2, 4-dinitrophenyl)acetate, min 98% (HPLC), 1 gram. Available from: [Link].
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PubChem. Ethyl 2-(4-fluoro-2-nitrophenyl)-3-oxobutanoate. Available from: [Link].
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